molecular formula C9H8O4 B1361167 6-Methoxy-1,3-benzodioxole-5-carbaldehyde CAS No. 5780-00-7

6-Methoxy-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1361167
CAS No.: 5780-00-7
M. Wt: 180.16 g/mol
InChI Key: NCIYDDIPUGCVKX-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-Methylenedioxybenzaldehyde is an organic compound with the molecular formula C10H10O4 It is a derivative of benzaldehyde, featuring both methoxy and methylenedioxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxy-4,5-Methylenedioxybenzaldehyde involves the bromination of piperonal with bromine in acetic acid, followed by refluxing the resulting 2-bromo-4,5-methylenedioxybenzaldehyde with sodium methoxide and copper bromide . Another method includes the nitration of piperonal to 6-nitropiperonal, reduction to the aminoaldehyde, and diazotization to 2-hydroxy-4,5-methylenedioxybenzaldehyde .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the processes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,5-Methylenedioxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methylenedioxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 2-Methoxy-4,5-Methylenedioxybenzoic acid.

    Reduction: 2-Methoxy-4,5-Methylenedioxybenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5-Methylenedioxybenzaldehyde is not fully understood. it is known to interact with various enzymes and signaling pathways in the body. For example, it can undergo metabolic transformations to form active metabolites that may exert biological effects . These interactions can influence cellular processes and potentially lead to therapeutic outcomes.

Comparison with Similar Compounds

Comparison: 2-Methoxy-4,5-Methylenedioxybenzaldehyde is unique due to its specific functional groups and their positions on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds like myristicin and MMDMA. For instance, while myristicin is primarily known for its insecticidal and psychoactive effects, 2-Methoxy-4,5-Methylenedioxybenzaldehyde is more commonly used as an intermediate in organic synthesis .

Properties

IUPAC Name

6-methoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYDDIPUGCVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206495
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5780-00-7
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of phosphorous oxychloride (3.0 ml, 0.033 mol) in DMF (10 ml) was added a solution of 1-methoxy-3,4-methylenedioxybenzene (2.0 g, 0.013 mol) in DMF (2 ml) at 0° C. After stirring at 60° C. for 18 h the mixture was cooled to 0° C. and then poured into water (500 ml). The precipitate was filtered and dried. The title compound was collected as a yellow solid (2.20 g, 92%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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